molecular formula C11H14N2O3 B6147188 ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 1367819-01-9

ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B6147188
CAS No.: 1367819-01-9
M. Wt: 222.2
InChI Key:
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Description

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring system. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalytic amount of acid like hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and rigorous control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Hydrolysis yields the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The biological activity of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

    1-Methyl-1H-indazole-3-carboxylate: Lacks the ketone group, which may result in different biological activities.

    4-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.

    Ethyl 1H-indazole-3-carboxylate: Lacks both the methyl and ketone groups, making it less complex and possibly less bioactive.

The presence of the ketone and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

1367819-01-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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